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2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrazine ring, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine or piperidine derivatives.
Scientific Research Applications
2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and piperidine rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid methyl ester
- 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid ethyl ester
- 2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its steric properties and reactivity. This uniqueness can affect its interaction with biological targets and its overall stability.
Biological Activity
2-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group. This combination potentially enhances its biological activity, particularly in antimicrobial and anti-inflammatory domains. The molecular formula of this compound is C15H23N3O3, with a molecular weight of approximately 307.39 g/mol .
The compound undergoes hydrolysis of the tert-butyl ester group under acidic or basic conditions, yielding the corresponding carboxylic acid. Additionally, it may participate in nucleophilic substitutions at the piperidine nitrogen or electrophilic aromatic substitutions at the pyrazine ring . The synthesis typically involves several key steps, optimizing reaction conditions based on available reagents to achieve desired yields.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits notable antimicrobial properties . The pyrazine moiety is often associated with various pharmacological effects, including:
- Antibacterial activity : Effective against a range of bacterial strains.
- Antifungal activity : Demonstrated efficacy against certain fungal pathogens.
These properties make it a candidate for further investigation in drug development targeting infections caused by resistant microorganisms .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects . It is believed to interact with phosphodiesterase enzymes (PDEs), particularly PDE4, which are crucial in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. Inhibition of PDE4 leads to increased cAMP levels, which can suppress the production of pro-inflammatory cytokines such as TNF-α .
Interaction Studies
Interaction studies utilizing techniques such as molecular docking and binding affinity assays are crucial for understanding the mechanism of action of this compound. These studies indicate that this compound can effectively bind to biological targets involved in inflammatory pathways .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Methyl-pyrazin-2-yloxymethyl-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine and pyrazine structure | Antimicrobial properties | Methyl substitution enhances lipophilicity |
Piperidine-1-carboxylic acid tert-butyl ester | Lacks pyrazine moiety | Limited biological activity | Simpler structure with fewer interactions |
Pyrazin-2-yloxymethyl-piperidine derivatives | Variations in substituents on piperidine | Diverse pharmacological activities | Variability in activity based on substituent nature |
This table highlights how the unique combination of structural features in this compound may enhance its biological efficacy compared to other compounds .
Properties
IUPAC Name |
tert-butyl 2-(pyrazin-2-yloxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-5-4-6-12(18)11-20-13-10-16-7-8-17-13/h7-8,10,12H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJYMSWICNWREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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